(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid
Description
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid is a diboronic acid derivative featuring a 1,4-phenylene core with substituents at positions 2, 3, and 3. The structure includes two fluorine atoms at the 2- and 3-positions, a methoxy group at the 5-position, and boronic acid groups at the 1- and 4-positions. This compound is often stabilized as a pinacol ester (e.g., 2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester) to enhance its stability during synthesis and storage .
This structural combination makes the compound valuable in materials science, particularly for constructing covalent organic frameworks (COFs) or as a precursor in organic electronics.
Properties
IUPAC Name |
(4-borono-2,3-difluoro-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-4-2-3(8(12)13)6(10)7(11)5(4)9(14)15/h2,12-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEALAGHILQYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)B(O)O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid involves the reaction of 2,3-difluoro-5-methoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling boronic acids with halides or triflates in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Phenols and Quinones: From oxidation reactions.
Scientific Research Applications
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.
Biological Studies: Employed in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action for (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide or triflate substrate . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Diboronic Acid Derivatives
Fluorinated Phenylene Diboronic Acids
(Perfluoro-1,4-phenylene)diboronic Acid
This derivative replaces all hydrogen atoms on the phenylene core with fluorine. The strong electron-withdrawing nature of fluorine enhances oxidative stability and reactivity in cross-couplings. However, excessive fluorination can reduce solubility and complicate synthesis. In contrast, the partial fluorination in (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid balances reactivity with solubility, making it more versatile for applications like COF synthesis .- (2,3-Difluoro-1,4-phenylene)diboronic Acid Lacking the 5-methoxy group, this analog exhibits lower solubility in polar solvents. However, the methoxy group in the target compound may facilitate interactions in glucose-sensing applications, as seen in anthracene-based diboronic acid probes .
Amino- and Methoxy-Substituted Analogs
- 2,3-Diamino-1,4-phenylene Diboronic Acid Amino groups are electron-donating, which can deactivate the boronic acid groups and reduce coupling efficiency. Evidence shows that direct Suzuki couplings with this compound failed, whereas benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid (a thiadiazole-bridged analog) succeeded in forming multi-layer 3D frameworks. This highlights the critical role of substituents in directing reactivity .
Anthracene-Based Diboronic Acids
- Acetylated Trifluoromethyl Diboronic Acid Anthracene (AcTDA) AcTDA, used in glucose sensing, demonstrates a ~90 nm Stokes shift and enhanced quantum yield compared to non-acetylated analogs. While structurally distinct (anthracene vs. phenylene core), its boronic acid groups form stable complexes with diols, similar to the target compound. The methoxy group in (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid could similarly stabilize analyte interactions, though its optical properties remain unexplored .
Electronic and Optical Properties
Thiophene- and benzothiadiazole-based diboronic acids (e.g., thieno[3,2-b]thiophene derivatives) exhibit strong π-conjugation, making them suitable for low-bandgap polymers. In contrast, the target compound’s phenylene core with fluorine and methoxy substituents may offer moderate electronic effects, positioning it for use in COFs or as a building block in fluorescent probes. However, stability issues in thiophene boronic acids (due to poor boronic acid stability in extended π-systems) are less pronounced in the target compound, as evidenced by successful pinacol ester synthesis .
Data Table: Key Properties of Selected Diboronic Acids
| Compound | Substituents | Solubility | Application | Key Advantage |
|---|---|---|---|---|
| (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid | 2,3-F; 5-OCH₃ | Moderate (polar solvents) | COFs, sensing | Balanced reactivity/solubility |
| (Perfluoro-1,4-phenylene)diboronic acid | All F | Low | High-stability frameworks | Extreme oxidative stability |
| AcTDA | Anthracene core; acetylated | High (aqueous) | Glucose sensing | Large Stokes shift (~90 nm) |
| Thieno[3,2-b]thiophene diboronic acid | Thiophene rings | Low | Conductive polymers | Strong π-conjugation |
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